N-(2-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
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Overview
Description
N-(2-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a substituted aniline and a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Jin et al. (2018) synthesized morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives and analyzed their structural properties and biological activities. The compounds exhibited high accumulation in B16 melanoma cells and showed significant cytotoxicity, highlighting their potential in cancer research and treatment (Jin, Ban, Nakamura, & Lee, 2018).
Antimicrobial Properties
Research by Bektaş et al. (2007) on various 1,2,4-triazole derivatives, including those with morpholine components, demonstrated notable antimicrobial activities. This suggests the application of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Microwave-Assisted Synthesis
Dolzhenko et al. (2021) developed a fast synthesis method for various 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including morpholino derivatives, using microwave irradiation. The study highlighted a streamlined approach to synthesizing these compounds, which can be useful in rapid drug development processes (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).
Photophysical and Biomolecular Binding Properties
Bonacorso et al. (2018) synthesized a series of quinolines, including morpholinyl and pyrrolidinyl variants, and analyzed their photophysical properties and interactions with ct-DNA. These findings are significant for the development of drugs with specific DNA-binding properties (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Applications in OLED Technology
Matsushima et al. (2010) investigated triazine compounds, including morpholino and pyrrolidinyl derivatives, as electron-transport layers in organic light-emitting diodes (OLEDs). Their research demonstrated improvements in driving voltages and operational stability of OLEDs, suggesting applications in electronic and display technologies (Matsushima, Takamori, Miyashita, Honma, Tanaka, Aihara, & Murata, 2010).
Synthesis of Triazolopyridazines
Peet (1984) conducted research on synthesizing 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines. These compounds, derived from secondary amines like pyrrolidine, could have potential applications in chemical synthesis and drug development (Peet, 1984).
Properties
Molecular Formula |
C18H24N6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6O2/c1-25-15-7-3-2-6-14(15)19-16-20-17(23-8-4-5-9-23)22-18(21-16)24-10-12-26-13-11-24/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,20,21,22) |
InChI Key |
MOPFFGAMTVYGOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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